molecular formula C11H8F2N2O B12882515 3-(2,4-Difluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(2,4-Difluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12882515
M. Wt: 222.19 g/mol
InChI Key: DMOQJNGUCGXWSY-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structure combining a pyrrolo and isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves cycloaddition reactions. One common method involves the reaction of 2,4-difluorophenylhydrazine with an appropriate alkyne under acidic conditions to form the desired isoxazole ring . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2,4-Difluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Difluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its specific combination of a pyrrolo and isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and exploring novel chemical reactions .

Properties

Molecular Formula

C11H8F2N2O

Molecular Weight

222.19 g/mol

IUPAC Name

3-(2,4-difluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C11H8F2N2O/c12-6-1-2-7(9(13)5-6)10-8-3-4-14-11(8)16-15-10/h1-2,5,14H,3-4H2

InChI Key

DMOQJNGUCGXWSY-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=NO2)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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